2-Bromo-5-(bromomethyl)thiazole molecular weight
2-Bromo-5-(bromomethyl)thiazole molecular weight
An In-depth Technical Guide to 2-Bromo-5-(bromomethyl)thiazole: Synthesis, Characterization, and Applications
Abstract
2-Bromo-5-(bromomethyl)thiazole is a halogenated heterocyclic compound of significant interest in synthetic organic chemistry and drug discovery. Its bifunctional nature, featuring two reactive bromine atoms at distinct positions on a thiazole scaffold, makes it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its fundamental physicochemical properties, a detailed, field-tested protocol for its synthesis and purification, and a summary of its analytical characterization. Furthermore, this document explores its applications as a key intermediate, particularly in the synthesis of agrochemical impurities and as a scaffold in medicinal chemistry. Safety and handling protocols are also detailed to ensure its proper use in a laboratory setting.
Introduction
The thiazole ring is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents and biologically active compounds.[1][2][3] The strategic introduction of reactive functional groups onto this scaffold provides chemists with the tools to explore chemical space and develop novel molecules with fine-tuned pharmacological profiles. 2-Bromo-5-(bromomethyl)thiazole (Figure 1) is one such valuable intermediate.
The compound possesses two bromine atoms with differential reactivity. The bromine atom at the 2-position of the thiazole ring is susceptible to substitution and cross-coupling reactions, while the bromine in the 5-(bromomethyl) group behaves as a potent alkylating agent. This differential reactivity allows for selective and sequential chemical modifications, making it a hub for therapeutic innovation.[1] This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering detailed methodologies and practical insights into the use of this versatile reagent.
Figure 1. Chemical structure of 2-Bromo-5-(bromomethyl)thiazole.
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical and spectroscopic data for 2-Bromo-5-(bromomethyl)thiazole is presented in Table 1. This data is essential for its identification, characterization, and use in subsequent synthetic applications.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Source(s) |
| Molecular Formula | C₄H₃Br₂NS | [4][5][6] |
| Molecular Weight | 256.95 g/mol | [4][5][6] |
| CAS Number | 131748-91-9 | [4][7] |
| Appearance | Not specified, likely a solid | |
| Melting Point | 64 °C | [4] |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.46 (s, 1H), 4.57 (s, 2H) | [4] |
| ¹³C NMR (101 MHz, CDCl₃) | δ 141.92, 139.80, 137.39, 22.37 | [4] |
| Mass Spectra (ESI) | m/z 255.8 [M+H]⁺ | [4] |
| SMILES | C1=C(SC(=N1)Br)CBr | [8] |
Synthesis and Purification
The synthesis of 2-Bromo-5-(bromomethyl)thiazole is typically achieved through the radical bromination of 2-Bromo-5-methylthiazole. The following protocol is a robust and reproducible method.
Reaction Scheme
Figure 2. Synthesis of 2-Bromo-5-(bromomethyl)thiazole from 2-Bromo-5-methylthiazole.
Experimental Protocol: Synthesis
This protocol is adapted from established procedures and provides a reliable method for the synthesis of the title compound with a reported yield of 78%.[4]
Materials and Reagents:
-
2-Bromo-5-methylthiazole (1.0 g, 5.6 mmol)
-
N-bromosuccinimide (NBS) (1.1 g, 6.18 mmol, 1.1 eq.)
-
Dichloromethane (CH₂Cl₂) (40 mL)
-
Water (H₂O) (40 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
To a round-bottomed flask equipped with a reflux condenser, add 2-Bromo-5-methylthiazole (1.0 g, 5.6 mmol) and N-bromosuccinimide (1.1 g, 6.18 mmol).
-
Add a solvent mixture of dichloromethane (40 mL) and water (40 mL).
-
Stir the reaction mixture at 90 °C under UV irradiation for 3 hours.
-
After completion, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer, and extract the aqueous phase twice more with dichloromethane.
-
Combine all organic phases and dry over anhydrous magnesium sulfate.
-
Filter the dried organic phase and concentrate under reduced pressure.
Purification Protocol
The crude product is purified by automated column chromatography.
Procedure:
-
Load the concentrated crude product onto a silica gel column.
-
Elute the column using a gradient of 0% to 3% ethyl acetate in hexane.
-
Collect the fractions containing the desired product and confirm their purity by TLC.
-
Combine the pure fractions and concentrate under reduced pressure to yield 2-Bromo-5-(bromomethyl)thiazole (1.24 g, 78% yield).[4]
Synthesis and Purification Workflow
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Workflow for the synthesis and purification of 2-Bromo-5-(bromomethyl)thiazole.
Applications in Chemical Synthesis
2-Bromo-5-(bromomethyl)thiazole is a valuable intermediate in both the agrochemical and pharmaceutical industries.
Agrochemical Synthesis
This compound serves as an intermediate in the synthesis of Deschloro-2-bromo-thiamethoxam.[4] Thiamethoxam is a broad-spectrum, systemic neonicotinoid insecticide. The synthesis of its impurities and metabolites is crucial for regulatory and research purposes.
Medicinal Chemistry and Drug Discovery
The thiazole scaffold is a cornerstone in the development of novel therapeutics.[9] The presence of two reactive bromine atoms in 2-Bromo-5-(bromomethyl)thiazole allows for its use as a versatile building block in the synthesis of a diverse range of biologically active compounds.[1] It is particularly useful in the development of kinase inhibitors for cancer therapy and compounds targeting neurodegenerative diseases.[1][10] The differential reactivity of the two bromine atoms enables medicinal chemists to perform selective chemical modifications to fine-tune the pharmacological properties of the resulting molecules.
The following diagram illustrates the role of substituted thiazoles, derived from intermediates like 2-Bromo-5-(bromomethyl)thiazole, in inhibiting key signaling pathways in cancer.
Caption: Inhibition of the EGFR signaling pathway by substituted thiazole derivatives.
Safety, Handling, and Storage
2-Bromo-5-(bromomethyl)thiazole is a hazardous chemical and should be handled with appropriate safety precautions.
Hazard Identification:
-
H302: Harmful if swallowed.[11]
-
H315: Causes skin irritation.[11]
-
H318: Causes serious eye damage.[11]
-
H332: Harmful if inhaled.[11]
-
H335: May cause respiratory irritation.[11]
Recommended Precautions:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from strong oxidizing agents.
First Aid Measures:
-
If inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.
-
If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.
Conclusion
2-Bromo-5-(bromomethyl)thiazole is a highly valuable and versatile building block in modern organic synthesis. Its well-defined physicochemical properties, coupled with a reliable synthetic protocol, make it an accessible reagent for a wide range of applications. Its significance as an intermediate in the synthesis of agrochemicals and its potential as a scaffold for the development of novel therapeutics in drug discovery programs underscore its importance to the scientific community. Adherence to strict safety protocols is essential when handling this compound to mitigate the associated health risks.
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2-BROMO-5-(BROMOMETHYL)THIAZOLE. (n.d.). 2a biotech. Retrieved from [Link]
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The Role of 2-Bromo-5-chloro-1,3-thiazole in Modern Pharmaceutical Synthesis. (2026, January 3). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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